

# Application Notes and Protocols for Triethyl Citrate in Pharmaceutical Tablet Coating

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## Compound of Interest

Compound Name: Triethyl Citrate

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These application notes provide a comprehensive guide to the use of **triethyl citrate** (TEC) as a plasticizer in pharmaceutical tablet coating. This document outlines the function of **triethyl citrate**, its impact on film properties, and detailed protocols for formulation, coating, and evaluation.

## Introduction to Triethyl Citrate in Tablet Coating

**Triethyl citrate** is a widely used, water-soluble plasticizer in the pharmaceutical industry for film-coating of solid dosage forms.[1] As an ester of citric acid, it is considered safe and is approved by major regulatory bodies for pharmaceutical use.[2] Its primary function is to improve the flexibility and adhesion of the polymer film to the tablet core, preventing cracking and peeling of the coating.[2] **Triethyl citrate** achieves this by reducing the glass transition temperature (T<sub>g</sub>) of the polymer, allowing for a smoother and more elastic film formation.[3]

The concentration of **triethyl citrate** in a coating formulation is a critical parameter that can significantly influence the mechanical properties of the film and the release profile of the active pharmaceutical ingredient (API).[1][4][5][6]

## Mechanism of Action of Triethyl Citrate as a Plasticizer

**Triethyl citrate** functions by inserting itself between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This disruption of the rigid polymer structure enhances chain mobility, leading to a more flexible and less brittle film. The hydrophilic nature of **triethyl citrate** can also influence the permeability of the coating, which in turn affects the drug release rate.[2] Due to its water solubility, **triethyl citrate** can leach out from the coating upon exposure to aqueous media, creating pores and channels that can facilitate drug dissolution.[4][5][7]

Mechanism of polymer plasticization by **triethyl citrate**.

## Quantitative Data Summary

The following tables summarize the impact of **triethyl citrate** concentration on the mechanical properties of different polymer films and on drug release from coated tablets.

Table 1: Effect of **Triethyl Citrate** (TEC) on Mechanical Properties of Polymer Films

Polymer	TEC Concentration (% w/w of polymer)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Cellulose Acetate Phthalate	0	-	-	[7]
10	Decreased	Increased	[7]	
20	Further Decreased	Further Increased	[7]	
Ethylcellulose	5	-	12.9	
15	-	8.2		
Cellulose Acetate	20	Decreased	Increased	[8]
30	Further Decreased	Further Increased	[8]	
40	Further Decreased	Further Increased	[8]	

Note: Specific values for tensile strength were not consistently provided across all studies, hence the qualitative description.

Table 2: Effect of **Triethyl Citrate** (TEC) on Drug Release from Eudragit® Coated Formulations

Eudragit® Polymer	Drug	TEC Concentration (% w/w of polymer)	Key Observation on Drug Release	Reference
RL 30 D / RS 30 D	Theophylline	15	Release rate is a function of TEC level, curing time & temperature.	[4][5]
20	Increased TEC accelerates drug release due to leaching.	[4][5]		
25	Higher TEC leads to faster initial release.	[4][5]		
L 100-55	Chlorpheniramine Maleate	20	Drug release is dependent on TEC content and coating level.	[1][6]
30	Higher TEC content facilitates faster drug release.	[1][6]		
40	-	[1][6]		
S 100 / L 100	Theophylline	50	Complete drug release at pH 6.0 after 2 hours.	[9]

## Experimental Protocols

### Protocol for Preparation of an Aqueous Enteric Coating Solution

This protocol is adapted from a formulation using Eudragit® polymers.

Materials:

- Eudragit® L 100-55
- Eudragit® L 100
- **Triethyl Citrate**, NF
- Ammonia Solution, NF (28-29%)
- Purified Water, USP

Procedure:

- Disperse Eudragit® L 100-55 and Eudragit® L 100 in purified water and stir for approximately 10 minutes.
- Slowly add the strong ammonia solution to the dispersion while stirring and continue to stir for 30 minutes.
- In a separate vessel, emulsify the **triethyl citrate** in purified water and stir the emulsion for 10 minutes.
- Add the **triethyl citrate** emulsion to the Eudragit® dispersion and stir moderately for 20 minutes.
- Pass the final dispersion through an 80-mesh screen.

### Protocol for Tablet Coating using a Pan Coater

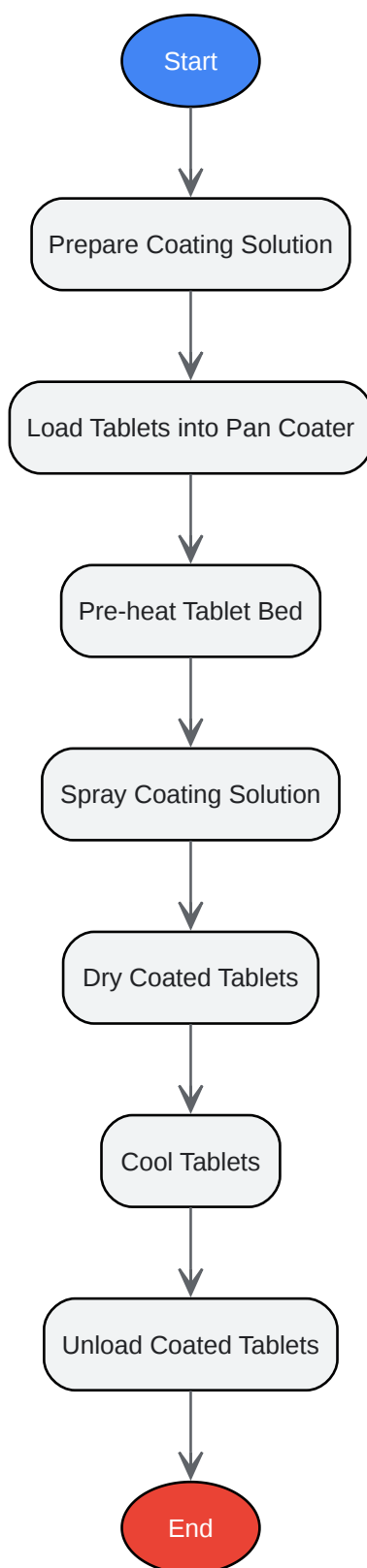
This protocol provides a general procedure for applying the prepared coating solution to tablet cores.

**Equipment:**

- Perforated Pan Coater
- Spray Gun System
- Peristaltic Pump
- Air Handling Unit

**Procedure:**

- Preparation: Ensure the pan coater is clean and all necessary equipment is calibrated. Prepare the coating solution as per the protocol in section 4.1.
- Tablet Loading: Load the tablet cores into the coating pan.
- Pre-heating: Start the pan rotation and pre-heat the tablet bed to the target temperature (typically 40-60°C).
- Coating:
  - Start the spray of the coating solution at a predetermined rate.
  - Maintain the tablet bed temperature, pan speed, and airflow rate within the specified ranges throughout the process.
  - Periodically check for tablet appearance and weight gain to ensure a uniform coating.
- Drying: Once the entire coating solution has been applied, continue to rotate the tablets in the heated pan for a specified time to ensure complete drying of the film.
- Cooling: Turn off the heat and allow the tablets to cool to room temperature while the pan is still rotating.
- Unloading: Once cooled, unload the coated tablets into appropriate containers.



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General workflow for the tablet coating process.

## Protocol for USP Two-Step Dissolution Test for Delayed-Release Tablets

This protocol is to evaluate the performance of enteric-coated tablets.

Apparatus:

- USP Dissolution Apparatus 2 (Paddle Apparatus)

Media:

- Acid Stage: 750 mL of 0.1 N Hydrochloric Acid (HCl)
- Buffer Stage: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. The final pH should be  $6.8 \pm 0.05$ .

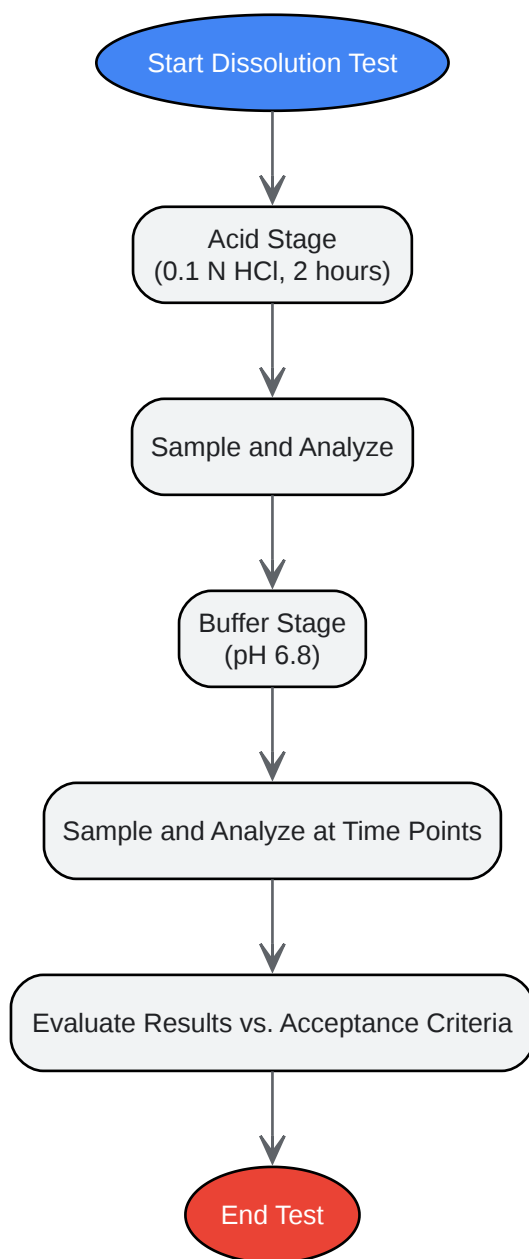
Procedure:

- Acid Stage:
  - Place one tablet in each of the six dissolution vessels containing 750 mL of 0.1 N HCl at  $37 \pm 0.5^{\circ}\text{C}$ .
  - Operate the apparatus at the specified paddle speed (e.g., 50 rpm) for 2 hours.
  - After 2 hours, withdraw a sample from each vessel to analyze for drug release in the acidic medium.
- Buffer Stage:
  - Add 250 mL of 0.20 M tribasic sodium phosphate (pre-equilibrated to  $37 \pm 0.5^{\circ}\text{C}$ ) to each vessel.
  - Continue the test for the specified duration (e.g., 45 minutes).
  - Withdraw samples at predetermined time points to analyze for drug release in the buffer medium.

- Analysis: Analyze the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the percentage of drug dissolved at each stage.

Acceptance Criteria (General):

- Acid Stage: Not more than 10% of the labeled amount of API is dissolved.
- Buffer Stage: Not less than 80% (Q) of the labeled amount of API is dissolved.



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Workflow for the two-step dissolution testing of enteric-coated tablets.

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